2-(2-Methylpropylidene)cyclopentan-1-one

Overview

Description

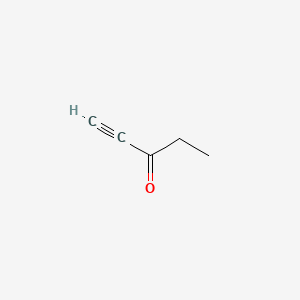

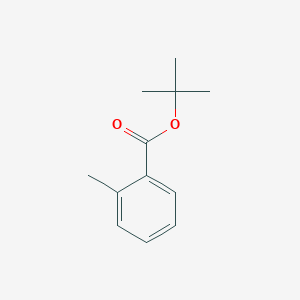

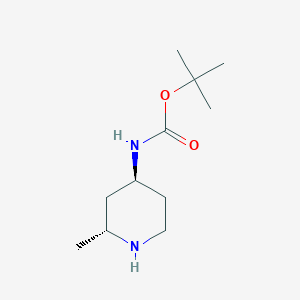

2-(2-Methylpropylidene)cyclopentan-1-one is a chemical compound with the molecular formula C9H14O . It has a molecular weight of 138.20700 . The compound is also known by other synonyms such as Cyclopentanone,2- (2-methylpropylidene), 2-Isobutyliden-cyclopentanon, 1-Isobutyliden-cyclopentanon- (2), 2- (2-methyl)propylidenecyclopentanone, and isobutylidene cyclopentanone .

Synthesis Analysis

The synthesis of 2-(2-Methylpropylidene)cyclopentan-1-one involves the use of Isobutyraldehyde and Cyclopentanone . More detailed information about the synthesis process can be found in the literature .Molecular Structure Analysis

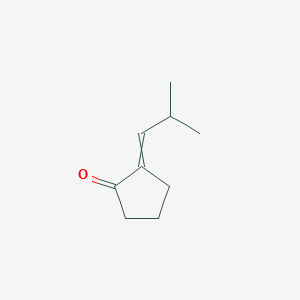

The molecular structure of 2-(2-Methylpropylidene)cyclopentan-1-one consists of a cyclopentanone ring with a 2-methylpropylidene group attached . The exact mass of the molecule is 138.10400 .Chemical Reactions Analysis

As a derivative of cyclopentenone, 2-(2-Methylpropylidene)cyclopentan-1-one may undergo similar reactions. Cyclopentenone is known to undergo a variety of addition reactions, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction. It also functions as an excellent dienophile in the Diels–Alder reaction .Physical And Chemical Properties Analysis

2-(2-Methylpropylidene)cyclopentan-1-one has a density of 1.017 g/cm3 and a boiling point of 214.6ºC at 760 mmHg . The flash point of the compound is 82.8ºC .Scientific Research Applications

Hydrogen Storage Material

The compound 3-methyl-1,2-BN-cyclopentane, closely related to 2-(2-Methylpropylidene)cyclopentan-1-one, has been characterized for its potential in hydrogen storage applications. Key properties such as viscosity, thermal stability, hydrogen gas stream purity, and polarity have been studied. The compound exhibits a relatively low viscosity, good thermal stability at 30°C, and provides a clean process for hydrogen desorption, producing relatively pure hydrogen gas. This research suggests potential applications in energy storage and fuel cell technology (Luo et al., 2013).

Synthetic Intermediate

Research has shown that derivatives of 2-(2-Methylpropylidene)cyclopentan-1-one, like (2S,3S,4S)-2,3-O-Isopropylidene-4-(methoxycarbonylmethyl)cyclopentan-1-one, can be synthesized from D-ribose. This process involves cyclization and decarboxylation steps. Such derivatives have implications in synthetic chemistry, particularly in creating complex molecular structures starting from simpler compounds (Ivanova et al., 2008).

Polymer Chemistry

Ethylene-1,2-cyclopentane random copolymers have been synthesized using a catalyst and display unique thermal properties and structure. This research demonstrates the utility of cyclopentane derivatives in creating new polymer materials with specific characteristics like melting temperature and crystallinity, which could have applications in materials science and engineering (Pragliola et al., 2013).

Chemical Thermodynamics

Studies on cyclopentane and its derivatives, including methylcyclopentane and 1,cis-3-dimethylcyclopentane, have provided insights into the thermodynamics of these compounds. This includes heat-of-vaporization and vapor-heat-capacity data, which are crucial for understanding the behavior of these molecules under different temperature conditions. Such studies are essential in the field of chemical engineering and process design (Mccullough et al., 1959).

Catalysis

Research involving rhodium-catalyzed silylcarbocyclization (SiCaC) reactions of enynes has led to the synthesis of compounds like 2-methyl-1-silylmethylidene-2-cyclopentane. These reactions are significant in creating functionalized ring systems, which are useful intermediates for synthesizing a range of natural and unnatural heterocyclic and carbocyclic compounds. This area of research is highly relevant in the development of new catalysts and synthetic methods in organic chemistry (Ojima et al., 2002).

properties

IUPAC Name |

2-(2-methylpropylidene)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7(2)6-8-4-3-5-9(8)10/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSRLAIHCZNDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338400 | |

| Record name | Cyclopentanone, 2-(2-methylpropylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylpropylidene)cyclopentan-1-one | |

CAS RN |

16856-72-7 | |

| Record name | Cyclopentanone, 2-(2-methylpropylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3048343.png)